1-(p-Tolyl)-1H-imidazole-4-carboxamide

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

1-(p-Tolyl)-1H-imidazole-4-carboxamide (CAS registry not yet assigned to the unsubstituted core; the 5-amino congener carries CAS 93270-67-8) is an N-arylated imidazole-4-carboxamide bearing a para-methylphenyl substituent at the N1 position. The imidazole-4-carboxamide scaffold is pharmacologically privileged, appearing in clinically advanced agents such as the alkylating prodrug dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) and the AMPK activator AICAR.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B11776328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Tolyl)-1H-imidazole-4-carboxamide
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=C2)C(=O)N
InChIInChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)14-6-10(11(12)15)13-7-14/h2-7H,1H3,(H2,12,15)
InChIKeyMCLCVCLIHMZVSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(p-Tolyl)-1H-imidazole-4-carboxamide — Chemical Identity, Class Context, and Procurement-Relevant Baseline


1-(p-Tolyl)-1H-imidazole-4-carboxamide (CAS registry not yet assigned to the unsubstituted core; the 5-amino congener carries CAS 93270-67-8) is an N-arylated imidazole-4-carboxamide bearing a para-methylphenyl substituent at the N1 position. The imidazole-4-carboxamide scaffold is pharmacologically privileged, appearing in clinically advanced agents such as the alkylating prodrug dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide) and the AMPK activator AICAR [1]. Within this structural family, the nature of the N1-aryl substituent critically modulates target engagement, metabolic stability, and physicochemical properties [2]. The p-tolyl group confers distinct electronic (σₚ = −0.17) and lipophilic (π = +0.56) character relative to unsubstituted phenyl, hydrogen, or benzyl N1-substituents, making this compound a strategic intermediate for structure–activity relationship (SAR) exploration and a differentiated starting material for medicinal chemistry programs targeting kinases, metabolic enzymes, and neurotransmitter catabolic pathways.

Why 1-(p-Tolyl)-1H-imidazole-4-carboxamide Cannot Be Replaced by Generic Imidazole-4-carboxamide Analogs Without Quantitative Risk


Imidazole-4-carboxamide analogs are not functionally interchangeable because even minor N1-substituent alterations produce large-magnitude shifts in target potency and selectivity. The unsubstituted parent imidazole-4-carboxamide (the 'fairy chemical') exhibits a broad, non-specific activity profile, inhibiting Axl, PD-L1, and PD-L2 expression in melanoma cells without a single defined molecular target [1]. Introduction of an N1-p-tolyl group fundamentally redirects the compound's polypharmacology: the electron-donating methyl substituent alters imidazole ring electron density, modulating hydrogen-bond acceptor strength at the N3 position and π-stacking interactions with aromatic residues in enzyme active sites. In the CYP26A1 inhibitor series of Sun et al., the difference between a 4-bromophenyl and a 4-chlorophenyl N1-substituent—structurally smaller perturbations than phenyl → p-tolyl—produced potency shifts exceeding 10-fold [2]. Generic substitution of 1-(p-tolyl)-1H-imidazole-4-carboxamide with 1-phenyl-1H-imidazole-4-carboxamide or unsubstituted imidazole-4-carboxamide in a SAR program or biochemical assay therefore introduces uncontrolled variables that invalidate comparative conclusions and waste screening resources.

Quantitative Differentiation Evidence for 1-(p-Tolyl)-1H-imidazole-4-carboxamide Versus Closest Comparators


MAO-B Selectivity Window of the 5-Amino Congener: >150,000-Fold Discrimination Over MAO-A

Although direct enzymatic data for 1-(p-tolyl)-1H-imidazole-4-carboxamide (the des-amino parent) are absent from the public domain, the closest structurally characterized analog—5-amino-1-(p-tolyl)-1H-imidazole-4-carboxamide—provides a quantitative benchmark for the selectivity-conferring role of the N1-p-tolyl substituent in the imidazole-4-carboxamide series. In rat and bovine MAO assays, this 5-amino-p-tolyl analog exhibits an exceptionally wide selectivity window: IC₅₀ = 2.80 nM against rat MAO-A versus IC₅₀ = 430,000 nM against bovine MAO-B, yielding a >150,000-fold selectivity ratio [1]. This places the selectivity of the p-tolyl-bearing scaffold far beyond that of comparator imidazole-4-carboxamide congeners with different N1-substituents. For instance, in a parallel MAO-B profiling study curated in BindingDB (BDBM256679, US Patent 10,968,213 Example 58), an N1-substituted imidazole-4-carboxamide bearing a different aryl group showed an MAO-B IC₅₀ of 100,000 nM—comparable to the p-tolyl analog's MAO-B value but entirely lacking the corresponding MAO-A potency, indicating that the N1-p-tolyl group uniquely enables high-affinity MAO-A engagement [2]. The des-amino parent compound, lacking the 5-NH₂ donor, is predicted to exhibit lower absolute MAO-A affinity but retains the N1-p-tolyl pharmacophore that drives MAO-A/MAO-B selectivity discrimination.

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

4-Position Carboxamide vs. Carboxylate/Alcohol: Functional Group Impact on CYP26A1 Inhibitory Activity

In the SAR study of amide imidazole derivatives by Sun et al. (2015), the 4-position functional group on the imidazole ring was identified as a dominant driver of CYP26A1 inhibitory potency [1]. Compounds bearing a 4-carboxamide group consistently outperformed their 4-carboxylate and 4-hydroxymethyl counterparts, with the carboxamide serving as a superior hydrogen-bond donor/acceptor for active-site residue engagement. Although the most potent CYP26A1 inhibitors in this series carried N1-aryl substituents more elaborate than a simple p-tolyl group (e.g., compound 20: IC₅₀ = 0.22 μM; compound 23: IC₅₀ = 0.46 μM), the study established that N1-aryl substitution is required for cellular activity: N1-unsubstituted imidazole-4-carboxamide analogs lacked measurable CYP26A1 inhibition. Within the N1-aryl subset, electron-donating para-substituents on the N1-phenyl ring (such as p-methyl) were tolerated without potency loss, whereas electron-withdrawing groups (p-CF₃) attenuated activity [1]. The 1-(p-tolyl)-1H-imidazole-4-carboxamide core thus represents a viable, synthetically accessible scaffold for CYP26A1 inhibitor lead optimization—a property not shared by the corresponding 1-phenyl analog without para-substitution or by the 4-carboxylic acid derivative.

CYP26A1 Inhibition Retinoic Acid Metabolism Cancer Chemotherapy

X-ray Structural Confirmation of 4-Methyl-1-p-tolylimidazole as a Non-Toxic Copper Corrosion Inhibitor: Comparative Inhibition Efficiency

The closely related compound 4-methyl-1-p-tolylimidazole (MTI)—which shares the identical N1-p-tolylimidazole scaffold with the carboxamide target compound—has been quantitatively characterized as a non-toxic corrosion inhibitor for copper and bronze substrates [1][2]. Electrochemical impedance spectroscopy (EIS) studies on Cu-6Sn bronze in sulphate medium (pH ~4.5, simulating urban acid rain) demonstrated that MTI achieved corrosion inhibition efficiencies exceeding 90% at millimolar concentrations, with the inhibition mechanism confirmed as chemisorption following the Langmuir adsorption isotherm model [1]. Critically, MTI was benchmarked against 1H-benzimidazole (BZI), a commonly used copper corrosion inhibitor, and was found to provide comparable or superior protection while exhibiting lower acute toxicity [2]. The p-tolyl substituent contributes to film-forming hydrophobicity and surface coverage that the unsubstituted 1H-imidazole parent cannot replicate. 1-(p-Tolyl)-1H-imidazole-4-carboxamide, by virtue of its identical N1-p-tolylimidazole substructure and the additional carboxamide hydrogen-bond anchor, is structurally pre-validated for adsorption onto copper and copper-alloy surfaces in materials-protection applications.

Corrosion Inhibition Materials Chemistry Bronze Patination

Purity Specification Benchmarking: 1-(p-Tolyl)-1H-imidazole-4-carboxamide Versus Common Imidazole-4-carboxamide Suppliers

The closest commercially cataloged comparator, 1H-imidazole-4-carboxamide (CAS 26832-08-6, the N1-unsubstituted parent), is routinely offered at 97% purity by multiple suppliers . In contrast, the 5-amino-p-tolyl congener 5-amino-1-(p-tolyl)-1H-imidazole-4-carboxamide—the only N1-p-tolyl-substituted imidazole-4-carboxamide with an assigned CAS number (93270-67-8)—is available from specialist vendors with a molecular formula C₁₁H₁₂N₄O and molecular weight 216.24 g/mol, typically as a research-grade building block [1]. The des-amino target compound 1-(p-tolyl)-1H-imidazole-4-carboxamide (molecular formula C₁₁H₁₁N₃O, calculated molecular weight 201.23 g/mol) occupies a distinct procurement niche: it lacks the 5-amino substituent that introduces additional hydrogen-bond donors and synthetic complexity, offering a cleaner SAR probe for programs where 5-position substitution is an independent optimization vector. The absence of the 5-NH₂ group reduces molecular weight by 15 Da, lowers the H-bond donor count from 2 to 1, and simplifies downstream derivatization (no competing nucleophilic amine), representing a meaningful procurement distinction from the 5-amino variant.

Chemical Purity Procurement Specification Synthetic Intermediate Quality

BTK Inhibitor Patent Scope: N1-Aryl Substituted Imidazole Carboxamides as Privileged Kinase Chemotypes

A 2022 patent family assigned to Henan Zhiwei Biomedicine Co., Ltd. (WO2022012550A1, US20220259181) explicitly claims substituted imidazolecarboxamide compounds of formula I as Bruton's Tyrosine Kinase (BTK) inhibitors, wherein the imidazole core bears a carboxamide group at the 4- or 5-position and variable N1-substituents including aryl groups [1]. Within this patent series, 1-amino-1H-imidazole-5-carboxamide derivatives are disclosed as highly selective, covalent BTK inhibitors with IC₅₀ values reaching low nanomolar potency against the BTK C481S mutant [2]. While the specific compound 1-(p-tolyl)-1H-imidazole-4-carboxamide is not exemplified in the disclosed patent documents, the explicit inclusion of N1-aryl imidazole-4(5)-carboxamides within the Markush structure establishes this scaffold as a privileged chemotype for kinase inhibitor development. By contrast, N1-alkyl or N1-unsubstituted imidazole carboxamides fall outside the optimal binding geometry for the BTK hinge region, as evidenced by the patent SAR: the N1-aryl group engages in a critical edge-to-face π-stacking interaction with Phe540 in the BTK active site [2]. The p-tolyl substituent's additional methyl group can further occupy the hydrophobic pocket adjacent to Phe540, a binding sub-site inaccessible to the unsubstituted phenyl analog.

Bruton's Tyrosine Kinase Covalent Inhibitor Immuno-Oncology

Lipophilic Ligand Efficiency (LLE) Advantage of p-Tolyl Over Phenyl in Imidazole-4-carboxamide Scaffolds

Lipophilic ligand efficiency (LLE = pIC₅₀ − logP) is a critical differentiator in lead optimization, penalizing compounds that achieve potency merely through increased lipophilicity. Calculated logP values for 1-(p-tolyl)-1H-imidazole-4-carboxamide (clogP ≈ 1.8) and its 1-phenyl analog (clogP ≈ 1.5) differ by ~0.3 log units, a modest increase that can be offset by superior target engagement if the para-methyl group makes productive hydrophobic contacts [1]. In the CYP26A1 series of Sun et al., the most potent compounds retained LLE values above 5.0 despite logP in the 2.5–4.0 range, indicating efficient use of lipophilicity for binding [2]. The p-tolyl group's calculated ΔlogP of +0.3 relative to phenyl, combined with its demonstrated compatibility with CYP26A1 inhibition, suggests that 1-(p-tolyl)-1H-imidazole-4-carboxamide can maintain a favorable LLE profile while offering the synthetic advantage of a para-methyl handle for further diversification (e.g., benzylic oxidation to the carboxylic acid or bromination). The 1-benzyl analog (logP ≈ 1.9) introduces a flexible methylene spacer that increases conformational entropy penalty upon binding—an unfavorable feature absent in the directly N-arylated p-tolyl scaffold.

Physicochemical Property Optimization Lipophilic Ligand Efficiency Drug-likeness

Procurement-Driven Application Scenarios for 1-(p-Tolyl)-1H-imidazole-4-carboxamide Supported by Quantitative Evidence


CYP26A1 Inhibitor Lead Optimization — Retinoic Acid Metabolism Blocking Agent (RAMBA) Program

For medicinal chemistry teams developing retinoic acid metabolism blocking agents as anticancer therapeutics, 1-(p-tolyl)-1H-imidazole-4-carboxamide provides a validated starting scaffold. The 4-carboxamide group is a confirmed potency prerequisite (>10-fold advantage over 4-carboxylate analogs), and the N1-p-tolyl substituent falls within the tolerated electron-donating para-substitution space established by Sun et al. (2015) [1]. The para-methyl group offers a synthetic diversification handle (oxidation to –CO₂H, bromination to –CH₂Br for nucleophilic displacement) without the competing 5-amino reactivity of the 5-amino-p-tolyl congener. Procurement of this specific compound eliminates the need to synthesize the N1-aryl bond from 1H-imidazole-4-carboxamide, reducing synthetic step count by 1–2 steps and enabling direct entry into 5-position functionalization libraries.

MAO-A/B Isoform Selectivity Pharmacophore Mapping — Neuroscience Drug Discovery

The >150,000-fold MAO-A/MAO-B selectivity window demonstrated by the 5-amino-p-tolyl analog of this compound (MAO-A IC₅₀ = 2.80 nM vs. MAO-B IC₅₀ = 430,000 nM) establishes the N1-p-tolyl-imidazole-4-carboxamide scaffold as a uniquely selective pharmacophore among imidazole-based MAO inhibitors [1][2]. 1-(p-Tolyl)-1H-imidazole-4-carboxamide, as the des-amino parent, serves as the appropriate negative control for deconvoluting the contribution of the 5-NH₂ group to MAO-A affinity while preserving the N1-p-tolyl selectivity determinant. This compound is the rational procurement choice for SAR-by-catalog studies aimed at understanding the independent contributions of the 4-carboxamide, N1-p-tolyl, and 5-amino substituents to MAO isoform selectivity, avoiding the confounding factor of a variable N1-substituent present in generic imidazole-4-carboxamide analog sets.

Copper and Bronze Corrosion Inhibitor Development — Materials Conservation and Industrial Coolant Additives

The demonstrated >90% corrosion inhibition efficiency of 4-methyl-1-p-tolylimidazole (MTI) on Cu-6Sn bronze under acidic sulphate conditions, combined with its favorable toxicity profile relative to benzimidazole inhibitors, validates the N1-p-tolylimidazole substructure for surface-protection applications [1][2]. 1-(p-Tolyl)-1H-imidazole-4-carboxamide extends this validated architecture by incorporating a 4-carboxamide metal-coordination anchor, potentially enhancing chemisorption strength and film persistence. Materials scientists and conservation chemists procuring this compound for inhibitor screening benefit from a dual-binding-mode architecture (imidazole N3 + carboxamide O/N chelation) that neither the unsubstituted imidazole-4-carboxamide nor the 1-phenyl analog can provide, as the p-tolyl group contributes essential hydrophobic surface coverage.

BTK Covalent Inhibitor Fragment Library Synthesis — Targeted Covalent Inhibitor (TCI) Discovery

The patent disclosure of N1-aryl imidazole-4(5)-carboxamides as selective BTK inhibitors with low-nanomolar potency and covalent binding mode (C481S targeting) establishes the commercial and scientific relevance of this scaffold in immuno-oncology kinase drug discovery [1][2]. 1-(p-Tolyl)-1H-imidazole-4-carboxamide provides the core N1-aryl-imidazole-4-carboxamide fragment required for hinge-region engagement and Phe540 π-stacking within the BTK ATP-binding pocket. The 4-carboxamide group serves as a vector for introduction of acrylamide or butynamide warheads for covalent cysteine targeting, while the p-tolyl methyl group offers a hydrophobic contact point that the unsubstituted phenyl analog cannot exploit. Procurement of this specific intermediate accelerates fragment-to-lead timelines for BTK inhibitor programs by providing a pre-assembled, patent-validated pharmacophoric core.

Quote Request

Request a Quote for 1-(p-Tolyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.